molecular formula C11H16N2O3S B11862323 3-(Azepan-1-ylsulfonyl)pyridin-4-ol

3-(Azepan-1-ylsulfonyl)pyridin-4-ol

Cat. No.: B11862323
M. Wt: 256.32 g/mol
InChI Key: ZUWAARVSQNMXJJ-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C11H16N2O3S It is characterized by the presence of an azepane ring, a sulfonyl group, and a pyridin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylsulfonyl)pyridin-4-ol typically involves the reaction of pyridin-4-ol with azepane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridin-4-ol derivatives.

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)pyridin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the pyridin-4-ol moiety can participate in hydrogen bonding and π-π interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-1-ylsulfonyl)pyridin-2-ol
  • 3-(Azepan-1-ylsulfonyl)pyridin-3-ol
  • 3-(Azepan-1-ylsulfonyl)pyridin-5-ol

Uniqueness

3-(Azepan-1-ylsulfonyl)pyridin-4-ol is unique due to the specific position of the hydroxyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-1H-pyridin-4-one

InChI

InChI=1S/C11H16N2O3S/c14-10-5-6-12-9-11(10)17(15,16)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,14)

InChI Key

ZUWAARVSQNMXJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CNC=CC2=O

Origin of Product

United States

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